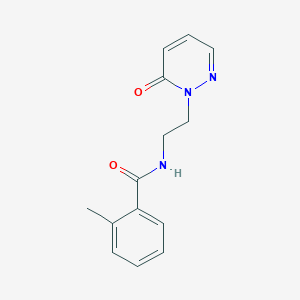

2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

2-methyl-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-11-5-2-3-6-12(11)14(19)15-9-10-17-13(18)7-4-8-16-17/h2-8H,9-10H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHVAMPGOOGEIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves the following steps:

Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

Attachment of the Ethyl Linker: The ethyl linker can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates in the presence of a base.

Formation of the Benzamide Core: The final step involves the coupling of the pyridazinone-ethyl intermediate with a 2-methylbenzoic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized at the methyl group or the pyridazinone ring under strong oxidizing conditions.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic media.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst, or sulfonating agents (SO3/H2SO4).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Nitro, halo, or sulfonyl derivatives of the benzamide core.

Scientific Research Applications

2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide may have various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a potential ligand for studying enzyme interactions or receptor binding.

Medicine: As a lead compound for the development of new pharmaceuticals with potential therapeutic effects.

Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.

Mechanism of Action

The mechanism of action of 2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pyridazinone moiety may play a crucial role in these interactions, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Research Findings and Implications

- Structural-Activity Relationship (SAR) : Methyl and halogen substituents optimize lipophilicity and target affinity, but larger groups (e.g., piperidinylsulfonyl in ) may reduce bioavailability due to increased molecular weight.

- Therapeutic Potential: Pyridazinone-benzamide hybrids are promising scaffolds for HDAC inhibitors and anticancer agents , though substituent choice must balance potency and pharmacokinetics.

- Gaps in Data : Physical properties (e.g., solubility, melting point) and detailed mechanistic studies for the target compound are lacking in the literature, necessitating further investigation.

Biological Activity

2-methyl-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide is an organic compound that features a unique structure, combining a benzamide core with a pyridazinone moiety. This compound has garnered attention in scientific research due to its potential biological activities, which may include interactions with various enzymes and receptors involved in cellular signaling pathways.

- Molecular Formula : C14H16N4O

- Molecular Weight : Approximately 243.26 g/mol

- Structural Features :

- A methyl group on the benzamide core

- A carbonyl group in the pyridazinone ring

- An ethyl linker connecting the two structural components

The unique combination of these features enhances its chemical reactivity and biological interactions, setting it apart from similar compounds.

Biological Activity

The biological activity of this compound is primarily determined by its interaction with specific molecular targets. Research indicates that this compound may exhibit various pharmacological properties, including:

- Antiproliferative Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines, potentially making it a candidate for further development as an anticancer agent.

- Mechanism of Action : The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, modulating their activity and influencing cellular pathways.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Such studies often employ various assays to assess binding affinity and inhibitory effects on target proteins.

Example Interaction Studies:

| Study Type | Target | Method | Findings |

|---|---|---|---|

| Antiproliferative Assay | Cancer Cell Lines (e.g., MDA-MB-231, HeLa) | MTT Assay | Inhibited growth with IC50 values < 10 μM in select cell lines. |

| Binding Affinity | Bcl-2 Protein | Competitive ELISA | Compounds exhibited varying degrees of inhibition, with some outperforming standard inhibitors. |

Case Study 1: Anticancer Potential

In a study evaluating the antiproliferative effects of various compounds, including derivatives similar to this compound, researchers found that certain analogs demonstrated significant inhibition of cell proliferation in Bcl-2 expressing cancer cell lines. The results indicated that compounds with structural similarities could serve as potential leads for anticancer drug development.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism of action revealed that this compound might act as a competitive inhibitor for specific protein targets involved in apoptosis regulation. This was demonstrated through ELISA assays where the compound showed competitive binding to Bcl-2, suggesting its potential role in modulating apoptotic pathways.

Q & A

Q. Characterization :

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions (e.g., methyl group at C2 of benzamide) .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] peak at m/z 340.12) .

- X-ray Crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Basic: How do researchers assess the bioactivity of this compound in preliminary studies?

Methodological Answer:

Initial screening involves:

- Enzyme Inhibition Assays : Testing against kinases, proteases, or oxidoreductases (e.g., IC determination via fluorescence-based assays) .

- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., IC values in HeLa or MCF-7 cells) .

- Antimicrobial Screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria .

Q. Key Parameters :

- Dose-response curves (1 nM–100 µM range).

- Positive controls (e.g., doxorubicin for cytotoxicity, ampicillin for antimicrobial activity) .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding to enzyme active sites (e.g., PARP-1 or sirtuin 2) using crystal structures (PDB IDs: 6ZLH, 6ZL4) .

- MD Simulations : GROMACS or AMBER simulate stability of ligand-protein complexes over 100 ns trajectories to assess binding free energies (MM-PBSA/GBSA) .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. methoxy groups) with bioactivity using descriptors like logP or polar surface area .

Q. Validation :

- Compare predicted IC with experimental data to refine models .

Advanced: How do structural modifications (e.g., methyl substitution) influence bioactivity?

Methodological Answer:

- Methyl Group Impact :

- Lipophilicity : Increases logP, enhancing membrane permeability (measured via PAMPA assays) .

- Steric Effects : Methyl at C2 of benzamide may hinder binding to bulkier enzyme pockets (e.g., reduced inhibition of CYP450 isoforms) .

Q. Case Study :

- Replace methyl with methoxy (): Improved solubility but lower IC in kinase assays due to altered hydrogen bonding .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

Common Issues :

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Solvent Effects : DMSO >1% may artifactually inhibit cellular uptake; use lower concentrations .

Q. Strategies :

- Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) to identify trends .

- Orthogonal Assays : Confirm enzyme inhibition with SPR (surface plasmon resonance) if fluorescence assays conflict .

Basic: What analytical techniques ensure compound stability during storage?

Methodological Answer:

- HPLC Purity Checks : Monitor degradation (e.g., hydrolysis of pyridazinone ring) under accelerated conditions (40°C/75% RH) .

- TGA/DSC : Assess thermal stability (decomposition temperature >150°C recommended for long-term storage) .

- Light Sensitivity : Store in amber vials if UV-Vis shows absorbance <300 nm .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

Core Modifications :

- Vary substituents on benzamide (e.g., Cl, F, CF) .

- Replace pyridazinone with triazine or pyrimidine .

Assay Selection : Prioritize high-throughput screens (HTS) for efficiency .

Data Analysis : Use PCA (principal component analysis) to cluster bioactivity profiles .

Q. Example :

- Fluorine substitution () improved anticancer activity but increased hepatotoxicity in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.